molecular formula C5H15N2OPSi B14570471 2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine CAS No. 61706-74-9

2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine

Cat. No.: B14570471
CAS No.: 61706-74-9
M. Wt: 178.24 g/mol
InChI Key: DBPSEAPMNDCRSL-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine is an organophosphorus compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structure, which includes a phosphorus-nitrogen ring and a trimethylsilyl group attached to an oxygen atom. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine typically involves the reaction of a phosphorus-containing precursor with a trimethylsilylating agent. One common method is the reaction of a diazaphospholidine derivative with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine involves its interaction with molecular targets through its phosphorus-nitrogen ring. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects. The compound can participate in various pathways, including nucleophilic substitution and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trimethylsilyl group and a phosphorus-nitrogen ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stability and reactivity under specific conditions .

Properties

CAS No.

61706-74-9

Molecular Formula

C5H15N2OPSi

Molecular Weight

178.24 g/mol

IUPAC Name

1,3,2-diazaphospholidin-2-yloxy(trimethyl)silane

InChI

InChI=1S/C5H15N2OPSi/c1-10(2,3)8-9-6-4-5-7-9/h6-7H,4-5H2,1-3H3

InChI Key

DBPSEAPMNDCRSL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP1NCCN1

Origin of Product

United States

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